4-Cyclohepta-2,4,6-trienyl-phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohepta-2,4,6-trienyl-phenol typically involves the reaction of phenol with cycloheptatriene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with a cycloheptatriene derivative in the presence of a strong base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohepta-2,4,6-trienyl-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are often employed.
Major Products
Scientific Research Applications
4-Cyclohepta-2,4,6-trienyl-phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohepta-2,4,6-trienyl-phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the cycloheptatriene ring can engage in π-π interactions with aromatic systems . These interactions enable the compound to modulate biological pathways and exhibit antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Cycloheptatriene: A seven-membered ring with alternating double bonds.
Tropylium Ion: A positively charged aromatic ion derived from cycloheptatriene.
Uniqueness
4-Cyclohepta-2,4,6-trienyl-phenol is unique due to the combination of a phenol group and a cycloheptatriene ring. This structure imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions and potential biological activity .
Properties
CAS No. |
91902-42-0 |
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Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-cyclohepta-2,4,6-trien-1-ylphenol |
InChI |
InChI=1S/C13H12O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1-11,14H |
InChI Key |
ADJMYENFFLWKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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